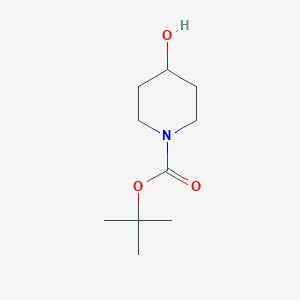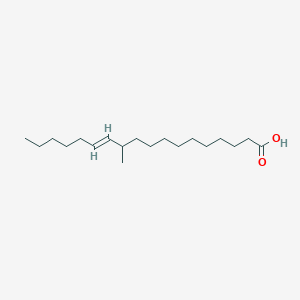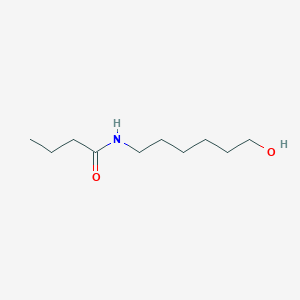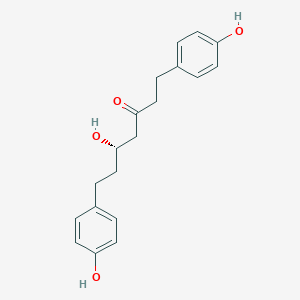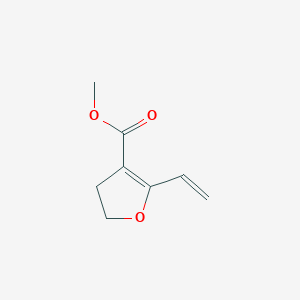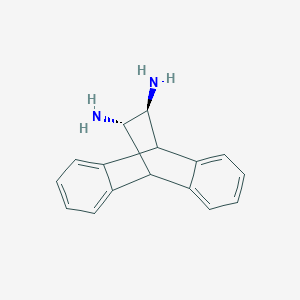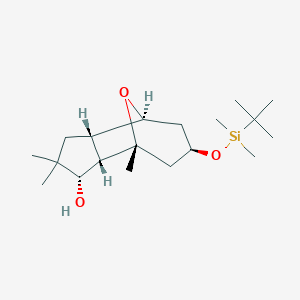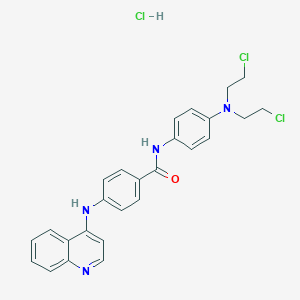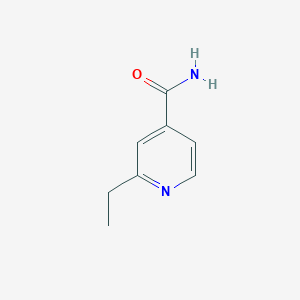
cis-11-Octadecenol
Overview
Description
Cis-11-Octadecenol is a chemical compound with the molecular formula C18H36O . It contains 55 atoms in total, including 36 Hydrogen atoms, 18 Carbon atoms, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of cis-11-Octadecenoic and trans-11-Octadecenoic acids has been reported in the Journal of the American Chemical Society . The synthesis involves a series of chemical reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of cis-11-Octadecenol includes 54 bonds in total, comprising 18 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The chemical reactions involving cis-11-Octadecenol are complex and can be influenced by various factors. A detailed analysis of these reactions would require a deep understanding of chemistry and access to specialized resources .Physical And Chemical Properties Analysis
Cis-11-Octadecenol has specific physical and chemical properties that can be analyzed using various techniques. These properties include its structure, chemical names, classification, and more .Scientific Research Applications
1. Biochemical Research
cis-11-Octadecenol has been used in biochemical research, particularly in studies involving fatty acids. It was used to test the bond specificity of unsaturated inhibitors in the desaturation of stearic acid by rat liver microsomes. This research provided insights into the role of double and triple bonds in fatty acids and their inhibitory effects on certain biochemical processes (Chang, Janke, Pusch, & Holman, 1973).
2. Nutritional Biochemistry
In nutritional biochemistry, cis-11-Octadecenol has been studied for its effects on milk composition. For example, the variation of cis-9,trans-11-octadecadienoic acid in bovine milk was studied to understand how different diets and dietary regimens can affect milk composition, including the concentration of certain fatty acids like cis-11-Octadecenol (Jiang, Bjoerck, Fondén, & Emanuelson, 1996).
3. Biological Chemistry
In the field of biological chemistry, cis-11-Octadecenol has been a subject of interest in studies related to biohydrogenation and fatty acid metabolism. Research on the biohydrogenation of unsaturated fatty acids, like linoleic acid, has included cis-11-Octadecenol as a component in the process, providing insights into the metabolic pathways and the roles of different fatty acids (Hunter, Baker, Rosenfeld, Keyser, & Tove, 1976).
4. Pheromone Research
cis-11-Octadecenol has been studied in the context of pheromones in insects, particularly in Drosophila species. It has been found to play a role in sexual communication and behavior, with research showing its absence in certain species like Drosophila suzukii, affecting mating behaviors (Dekker, Revadi, Mansourian, Ramasamy, Lebreton, Becher, Angeli, Rota-Stabelli, & Anfora, 2015).
5. Neurobiology
In neurobiology, cis-11-Octadecenol and related compounds have been identified as part of a family of brain lipids that can induce physiological sleep. This discovery has opened up new avenues in understanding the chemical composition of the cerebrospinal fluid and the role of fatty acids in sleep regulation (Cravatt, Prospero-Garcia, Siuzdak, Gilula, Henriksen, Boger, & Lerner, 1995).
Future Directions
Mechanism of Action
Target of Action
cis-11-Octadecenol, also known as (Z)-11-Octadecen-1-ol, is a long-chain fatty alcohol
Biochemical Pathways
Fatty alcohols like cis-11-octadecenol are generally involved in lipid metabolism and signaling . They can be incorporated into complex lipids, influence membrane fluidity, and participate in signal transduction pathways.
properties
IUPAC Name |
(Z)-octadec-11-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQWXUVTXCDDL-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016513 | |
| Record name | cis-Vaccenyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-11-Octadecenol | |
CAS RN |
62972-93-4 | |
| Record name | cis-Vaccenyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



